Tris(dimethylamino)silane (TDMAS), also known as N,N,N',N',N'',N''-hexamethylsi lane-1,1,1-triamine, is an organosilicon compound with the chemical formula SiH(N(CH3)2)3. [] It is a colorless liquid with a characteristic amine-like odor. [] TDMAS serves as a versatile precursor in material science, particularly in the fabrication of silicon-containing thin films via various deposition techniques like Atomic Layer Deposition (ALD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD). [, , , , , , , , , , , ]
Tris(dimethylamino)silane can be synthesized through various methods, primarily involving the reaction of dimethylamine with trichlorosilane in the presence of an organic lithium compound. The process typically includes the following steps:
In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity to meet electronic-grade material standards .
Tris(dimethylamino)silane undergoes several significant chemical reactions:
The mechanism by which tris(dimethylamino)silane acts primarily involves its interaction with hydroxyl groups on silicon surfaces during deposition processes:
Tris(dimethylamino)silane exhibits several notable physical and chemical properties:
These properties make it suitable for applications requiring high purity and stability under specific conditions .
Tris(dimethylamino)silane has diverse applications across various fields:
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